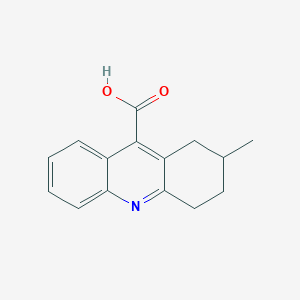
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
-
Cancer Treatment
- Field : Medical Science
- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
- Methods : Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
- Results : Numerous acridines with beneficial, biological or photochemical effects have been developed .
-
Alzheimer’s Disease Treatment
- Field : Neurology
- Application : Tacrine, also known as 9-amino-1, 2, 3, 4-tetrahydroacridine, was the first acridine-based drug to be clinically authorized for the treatment of Alzheimer’s disease .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Corrosion Inhibition
- Field : Materials Science
- Application : Acridine and its derivatives have been used as corrosion inhibitors .
- Methods : The use of acridines as corrosion inhibitors dates back to 1975 when Patel and Patel used the weight loss (WL) technique to examine the anticorrosion properties of acridine and analogous phenazine and xanthine toward the corrosion of 63/67 brass in 2.0 N nitric acid (HNO 3) solution .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Bacterial and Protozoal Infections
- Field : Microbiology
- Application : Acridine derivatives have been found to be effective against bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Pigments and Dyestuffs
-
Organoelectronics, Photophysics, Material Sciences and Biological Sciences
- Field : Various Fields
- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences and biological sciences .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCKKMVBVAVEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378150 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
CAS RN |
247571-77-3 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

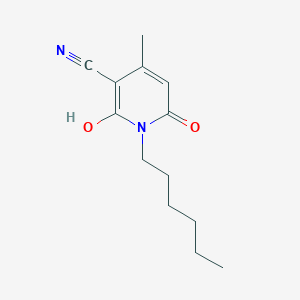
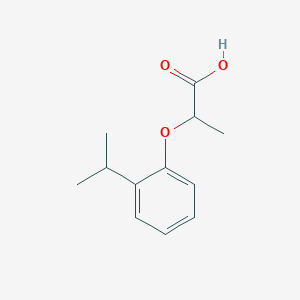
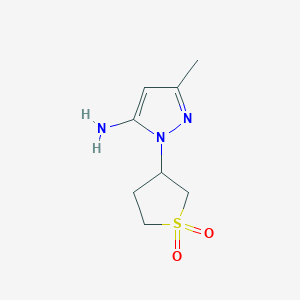
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
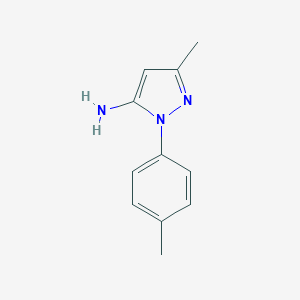
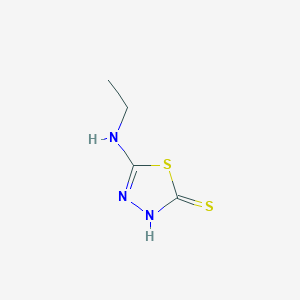
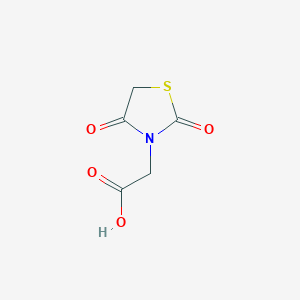
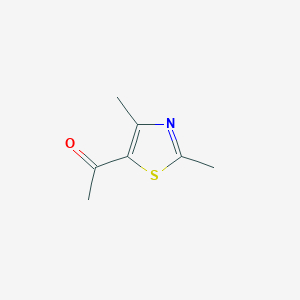

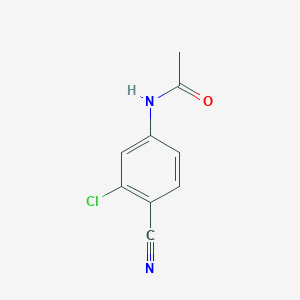
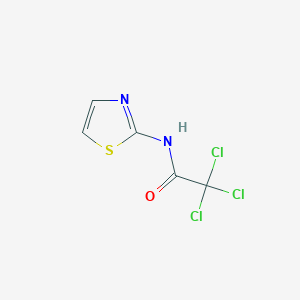
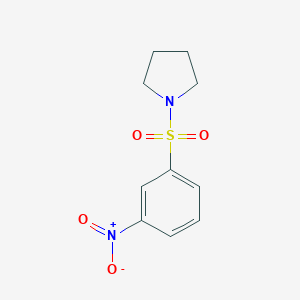
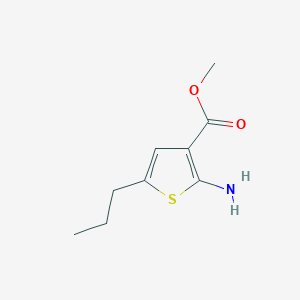
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)